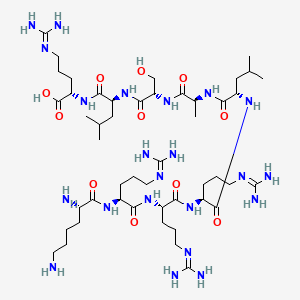
PI3K-IN-49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PI3K-IN-49 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival. This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-49 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards PI3K.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound
Properties
Molecular Formula |
C26H31FN4O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[[(1R)-1-[2-(4,4-dimethylpiperidin-1-yl)-3,6-dimethyl-4-oxoquinazolin-8-yl]ethyl]amino]-5-fluorobenzoic acid |
InChI |
InChI=1S/C26H31FN4O3/c1-15-12-18(16(2)28-21-7-6-17(27)14-19(21)24(33)34)22-20(13-15)23(32)30(5)25(29-22)31-10-8-26(3,4)9-11-31/h6-7,12-14,16,28H,8-11H2,1-5H3,(H,33,34)/t16-/m1/s1 |
InChI Key |
TVYUBYDWFBGMDN-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)[C@@H](C)NC3=C(C=C(C=C3)F)C(=O)O)N=C(N(C2=O)C)N4CCC(CC4)(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)NC3=C(C=C(C=C3)F)C(=O)O)N=C(N(C2=O)C)N4CCC(CC4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



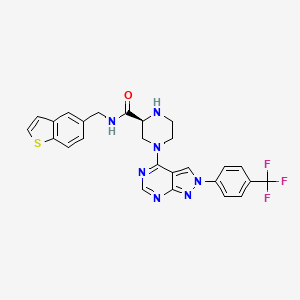
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
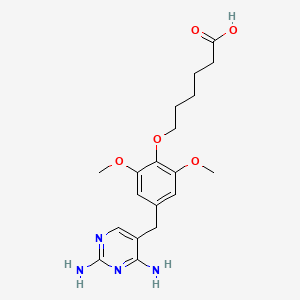
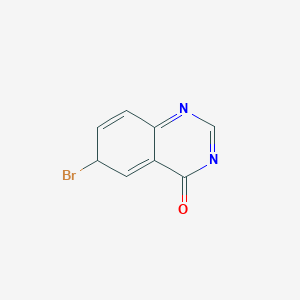
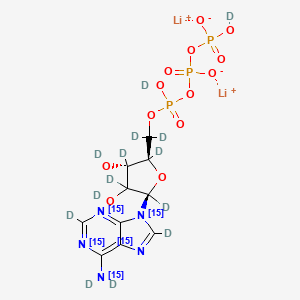

![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
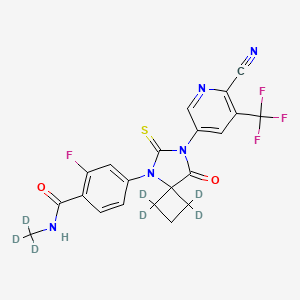


![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

